molecular formula C16H23NO3 B1447759 N-Benzyl-N-boc-4-amino-2-butanone CAS No. 1094595-81-9

N-Benzyl-N-boc-4-amino-2-butanone

Cat. No.: B1447759
CAS No.: 1094595-81-9
M. Wt: 277.36 g/mol
InChI Key: AUEAYGQPKNZEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-boc-4-amino-2-butanone is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Benzyl-N-boc-4-amino-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-boc-4-amino-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-benzyl-N-(3-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEAYGQPKNZEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on N-Benzyl-N-boc-4-amino-2-butanone: A Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzyl-N-boc-4-amino-2-butanone is a notable chemical entity within the landscape of organic synthesis and medicinal chemistry. A comprehensive review of available scientific literature reveals that this compound is primarily utilized as a sophisticated building block or synthetic intermediate rather than a pharmacologically active agent with a defined mechanism of action. The presence of both an N-benzyl and an N-tert-butoxycarbonyl (Boc) protecting group on the amine functionality underscores its role in the controlled, stepwise synthesis of more complex molecular architectures. This guide provides an in-depth analysis of the structural features of N-Benzyl-N-boc-4-amino-2-butanone, its applications in chemical synthesis, and a theoretical exploration of the potential bioactivities of its core structural motifs.

Introduction: The Role of Protecting Groups in Synthesis

In the intricate process of synthesizing complex organic molecules, particularly those with multiple reactive functional groups, the strategic use of protecting groups is fundamental.[1][2][3] These chemical moieties are temporarily introduced to mask a reactive site, preventing it from participating in a chemical reaction while transformations are carried out at other locations on the molecule.[4] The choice of protecting groups is a critical aspect of synthetic strategy, requiring them to be stable under a variety of reaction conditions and selectively removable without altering the rest of the molecule.[4]

N-Benzyl-N-boc-4-amino-2-butanone is a prime example of a molecule designed for this purpose. It features two distinct protecting groups, the benzyl (Bn) group and the tert-butoxycarbonyl (Boc) group, attached to a 4-amino-2-butanone backbone. This dual protection strategy offers chemists significant flexibility in designing synthetic routes.

Structural Analysis and Synthetic Utility

The key to understanding the utility of N-Benzyl-N-boc-4-amino-2-butanone lies in the orthogonal nature of its protecting groups. The Boc group is highly sensitive to acidic conditions and is typically removed using reagents like trifluoroacetic acid (TFA).[1][3][4] In contrast, the benzyl group is generally stable to acidic and basic conditions but can be cleaved through catalytic hydrogenation.[5] This differential reactivity allows for the selective deprotection of either the Boc or the benzyl group, enabling sequential modifications at the nitrogen atom.

The 4-amino-2-butanone core itself is a valuable pharmacophore found in various biologically active molecules. The ketone functionality can serve as a handle for further chemical modifications, such as reductive amination or aldol condensation, to build molecular complexity.

Table 1: Properties of Protecting Groups in N-Benzyl-N-boc-4-amino-2-butanone

Protecting GroupChemical StructureCommon Deprotection MethodStability
tert-Butoxycarbonyl (Boc) -(C=O)O-C(CH₃)₃Acidolysis (e.g., TFA)[1][3][4]Stable to base, catalytic hydrogenation
Benzyl (Bn) -CH₂-C₆H₅Catalytic Hydrogenation (e.g., Pd/C, H₂)[5]Stable to acid and base

Synthetic Applications and Precedent in Literature

While specific literature detailing the direct use of N-Benzyl-N-boc-4-amino-2-butanone is sparse, numerous publications describe the synthesis and application of structurally similar N-protected amino ketones and related derivatives. For instance, various N-Boc and N-Benzyl protected compounds are key intermediates in the synthesis of a wide range of molecules, from peptide mimics to heterocyclic compounds with potential therapeutic applications.[6][7]

The synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, which were investigated as inhibitors of cathepsins B and K, highlights the utility of the N-Boc-N-benzyl amino motif in constructing complex, biologically relevant scaffolds.[6] Similarly, the preparation of 4-Boc-aminopiperidine often involves intermediates with related protected amine structures.[7]

Theoretical Exploration of Potential Bioactivity of the Core Structure

Although N-Benzyl-N-boc-4-amino-2-butanone is primarily a synthetic intermediate, its core structure and related motifs have been associated with various biological activities. It is crucial to emphasize that the following discussion is a theoretical exploration based on analogous structures and does not represent a known mechanism of action for the title compound.

  • Benzyl Derivatives: The benzyl group is a common feature in many pharmacologically active compounds. Depending on the overall molecular structure, benzyl-containing molecules have demonstrated a wide array of activities, including anti-cancer, anti-mycobacterial, and neuroprotective effects.[8][9][10] For example, certain glucopyranosyl-conjugated benzyl derivatives have been shown to induce apoptotic cell death in colon cancer cells.[8]

  • Aminoketone Scaffolds: The aminoketone framework is present in numerous bioactive compounds. For example, β-amino-α,β-unsaturated ketone derivatives have been synthesized and investigated for their potential biological activities through molecular docking studies.[11]

  • Potential as Enzyme Inhibitors: The structural features of the un-protected 4-amino-2-butanone core could potentially interact with the active sites of various enzymes. For instance, related 4-aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis.[12]

Experimental Protocols: A Representative Synthetic Transformation

To illustrate the utility of N-Benzyl-N-boc-4-amino-2-butanone as a synthetic intermediate, a representative protocol for the selective deprotection of the Boc group is provided below. This would be a typical first step in utilizing this building block for further elaboration.

Protocol: Selective N-Boc Deprotection

  • Dissolution: Dissolve N-Benzyl-N-boc-4-amino-2-butanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-benzyl-4-amino-2-butanone product.

Visualization of Synthetic Utility

The strategic use of N-Benzyl-N-boc-4-amino-2-butanone in a synthetic pathway can be visualized as follows:

G A N-Benzyl-N-boc-4-amino-2-butanone B Selective N-Boc Deprotection (e.g., TFA) A->B D Selective N-Benzyl Deprotection (e.g., H2, Pd/C) A->D C N-Benzyl-4-amino-2-butanone B->C F Further Functionalization (e.g., Acylation, Alkylation) C->F E N-Boc-4-amino-2-butanone D->E G Further Functionalization (e.g., Reductive Amination) E->G

Caption: Synthetic pathways enabled by the orthogonal protecting groups of N-Benzyl-N-boc-4-amino-2-butanone.

Conclusion

References

  • Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PMC. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. ResearchGate. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • An Improved Preparation of N ‐tert‐Butoxycarbonyl‐ and N ‐Benzyloxy‐carbonyl‐(S)‐2,4‐diaminobutanoic Acids. ResearchGate. [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC. [Link]

  • Mastering Peptide Synthesis with Boc-L-Isoleucine: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and characterization of 11 C-labeled benzyl amidine derivatives as PET radioligands for GluN2B subunit of the NMDA receptors. ResearchGate. [Link]

  • Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. ResearchGate. [https://www.researchgate.net/publication/257682216_Efficient_synthesis_of_benzyl_2-_S- tert-butoxycarbonylamino-w-iodoalkanoates]([Link] tert-butoxycarbonylamino-w-iodoalkanoates)

  • 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. PubMed. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of N-Benzyl-N-boc-4-amino-2-butanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Disclaimer: The specific compound class, N-Benzyl-N-boc-4-amino-2-butanone derivatives, represents a novel area of chemical research with limited currently available public data on its biological activities. This guide, therefore, serves as a prospective framework, drawing upon established principles of medicinal chemistry and pharmacology to propose potential biological activities and a comprehensive strategy for their investigation. The methodologies and insights provided are based on the analysis of structurally related compounds and established drug discovery workflows.

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The N-Benzyl-N-boc-4-amino-2-butanone backbone presents an intriguing starting point for the development of new therapeutic agents. This guide will provide a comprehensive technical overview of the potential biological activities of derivatives of this core structure. We will delve into the rationale behind a proposed synthetic route, hypothesize potential biological targets based on structure-activity relationships with known pharmacophores, and outline a robust experimental workflow for the comprehensive evaluation of this novel compound class. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to embark on the systematic investigation of these promising, yet uncharted, chemical entities.

Part 1: Synthesis and Structural Considerations

The strategic synthesis of a library of N-Benzyl-N-boc-4-amino-2-butanone derivatives is the critical first step in elucidating their biological potential. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group suggests a versatile synthetic handle for a variety of chemical modifications.

Proposed Synthetic Workflow

A plausible and efficient synthetic route would likely involve the reductive amination of a suitable keto-amine precursor. The general workflow is outlined below:

Diagram: Proposed Synthetic Workflow

A Commercially Available Starting Materials B Synthesis of Keto-Amine Precursor A->B C Reductive Amination with Benzaldehyde Derivatives B->C D Boc Protection C->D E Purification and Characterization (NMR, MS, HPLC) D->E F Library of N-Benzyl-N-boc-4-amino-2-butanone Derivatives E->F

Caption: A generalized workflow for the synthesis of the target compound library.

Experimental Protocol: A Representative Synthesis
  • Synthesis of the Keto-Amine Precursor: Begin with a commercially available starting material, such as 4-amino-2-butanone hydrochloride. Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the free amine.

  • Reductive Amination: To the solution of the free amine, add a substituted benzaldehyde derivative. The choice of substitution on the benzaldehyde will be a key determinant of the final compound's properties and is a primary point of diversification for the compound library. The reaction is then subjected to a reducing agent, such as sodium triacetoxyborohydride, to facilitate the formation of the N-benzyl bond.

  • Boc Protection: Following the reductive amination, the secondary amine is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield the N-Benzyl-N-boc-4-amino-2-butanone derivative.

  • Purification and Characterization: The crude product is purified using column chromatography on silica gel. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

Part 2: Hypothesized Biological Activities and Target Classes

The structural motifs present in N-Benzyl-N-boc-4-amino-2-butanone derivatives provide clues to their potential biological activities. The aminoketone core is a prevalent feature in a number of biologically active molecules, suggesting a range of possible molecular targets.

Potential as Enzyme Inhibitors

The electrophilic nature of the ketone moiety, coupled with the nucleophilic potential of the nearby nitrogen atom (once deprotected), makes these compounds interesting candidates as enzyme inhibitors, particularly for proteases and kinases.

  • Cysteine Protease Inhibition: The ketone could act as a warhead, forming a reversible covalent bond with the active site cysteine residue of enzymes such as caspases or cathepsins.

  • Kinase Inhibition: The overall scaffold could serve as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors.

Potential as Receptor Modulators

The N-benzyl group is a well-known pharmacophore that can mediate interactions with a variety of receptors. Depending on the substitutions on the phenyl ring, these derivatives could be designed to target:

  • G-Protein Coupled Receptors (GPCRs): The aromatic ring can engage in π-π stacking and hydrophobic interactions within the transmembrane domains of GPCRs.

  • Ion Channels: The overall lipophilicity and charge distribution could favor interactions with the pores or allosteric sites of various ion channels.

Diagram: Hypothesized Target Classes

A N-Benzyl-N-boc-4-amino-2-butanone Derivatives B Enzyme Inhibitors A->B C Receptor Modulators A->C D Cysteine Proteases B->D E Kinases B->E F GPCRs C->F G Ion Channels C->G

Caption: Potential biological target classes for the novel compound scaffold.

Part 3: A Roadmap for Biological Evaluation

A systematic and tiered approach is essential for the efficient evaluation of the biological activities of this novel compound library.

Tier 1: High-Throughput Screening (HTS)

The initial phase of biological testing should involve HTS against a broad panel of targets to identify initial hits.

Table: Representative HTS Panel

Target ClassAssay TypeRepresentative Targets
Proteases Fluorogenic Substrate CleavageCaspase-3, Cathepsin B, MMP-9
Kinases ADP-Glo™, LanthaScreen™A panel of representative kinases (e.g., EGFR, VEGFR, Src)
GPCRs Calcium Flux, cAMP AssayA panel of diverse GPCRs (e.g., CXCR4, CCR5, Adrenergic Receptors)
Experimental Protocol: A Representative Kinase HTS Assay (ADP-Glo™)
  • Compound Preparation: Prepare a dilution series of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense the kinase, substrate, and ATP solution into the wells of a 384-well plate.

  • Compound Addition: Add the diluted test compounds to the assay plate.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary HTS screen ("hits") should be subjected to further validation.

  • Dose-Response Curves: Generate IC₅₀ or EC₅₀ values to quantify the potency of the hit compounds.

  • Orthogonal Assays: Confirm the activity of the hits using a different assay format to rule out assay artifacts.

  • Selectivity Profiling: Test the confirmed hits against a panel of related targets to assess their selectivity.

Tier 3: Mechanism of Action (MoA) Studies

For the most promising lead compounds, detailed MoA studies are necessary to understand how they exert their biological effects.

  • Enzyme Kinetics: For enzyme inhibitors, determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Binding Assays: Directly measure the binding affinity of the compound to its target using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cell-Based Assays: Evaluate the activity of the compounds in a more physiologically relevant context using appropriate cell lines.

Diagram: Biological Evaluation Workflow

A Compound Library Synthesis B Tier 1: High-Throughput Screening (HTS) A->B C Hit Identification B->C D Tier 2: Hit Confirmation & Potency C->D E Lead Compound Selection D->E F Tier 3: Mechanism of Action (MoA) Studies E->F G Preclinical Development F->G

Caption: A tiered workflow for the biological evaluation of the compound library.

Conclusion and Future Directions

The N-Benzyl-N-boc-4-amino-2-butanone scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive molecules. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological activities, makes them an attractive starting point for drug discovery campaigns. The systematic approach outlined in this guide, from rational synthesis to tiered biological evaluation, provides a robust framework for unlocking the therapeutic potential of these derivatives. Future work should focus on expanding the chemical diversity of the compound library and employing advanced computational methods to guide the design of more potent and selective modulators of clinically relevant biological targets.

References

As this guide is a prospective framework for a novel chemical class, direct references to the biological activity of N-Benzyl-N-boc-4-amino-2-butanone derivatives are not available. The principles and methodologies described are based on established practices in medicinal chemistry and drug discovery. For further reading on the techniques and concepts discussed, the following resources are recommended:

  • Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: High-Throughput Screening in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Reductive Amination in Organic Synthesis Source: Organic Reactions URL: [Link]

Methodological & Application

Synthesis of N-Benzyl-N-boc-4-amino-2-butanone from benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-Benzyl-N-boc-4-amino-2-butanone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-Benzyl-N-boc-4-amino-2-butanone , a versatile intermediate widely used in the synthesis of pyrrolidine alkaloids, peptidomimetics, and pharmaceutical linkers.

Unlike standard textbook procedures, this guide addresses specific process challenges: the polymerization risk of methyl vinyl ketone (MVK), the control of "bis-alkylation" side-products during Michael addition, and the implementation of a telescoped (one-pot) Boc-protection strategy to maximize yield and minimize solvent waste.

Strategic Analysis & Reaction Design

The synthesis is a two-stage sequence: a nucleophilic 1,4-addition (Michael addition) followed by carbamate protection.

Critical Process Parameters (CPPs):

  • Kinetic Control (Step 1): Benzylamine is a strong nucleophile. MVK is a highly reactive Michael acceptor. The primary risk is bis-alkylation , where the resulting secondary amine reacts with a second equivalent of MVK to form a tertiary amine impurity.

    • Control Strategy: Low temperature (0 °C) and slow addition of MVK are strictly enforced to favor mono-addition.

  • MVK Stability: MVK is prone to spontaneous polymerization.

    • Control Strategy: Use of freshly distilled MVK or commercial MVK stabilized with hydroquinone/BHT.

  • Orthogonal Protection (Step 2): The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions (e.g., intramolecular cyclization) in downstream applications.

Reaction Pathway Visualization

ReactionScheme BnNH2 Benzylamine (Nucleophile) Inter Intermediate: 4-(benzylamino)butan-2-one BnNH2->Inter Michael Addition (EtOH, 0°C) MVK Methyl Vinyl Ketone (Electrophile) MVK->Inter Product Target: N-Benzyl-N-boc-4-amino-2-butanone Inter->Product Boc Protection (Et3N, RT) Boc2O Boc2O (Reagent) Boc2O->Product

Caption: Sequential pathway for the synthesis of the target amino-ketone. Blue arrows indicate the nucleophilic attack; green arrows indicate the protection step.

Detailed Experimental Protocol

Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic and a lachrymator. All operations must be performed in a well-ventilated fume hood. Benzylamine is corrosive.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Density (g/mL)Role
Benzylamine 107.151.00.981Nucleophile
Methyl Vinyl Ketone (MVK) 70.091.10.842Electrophile
Di-tert-butyl dicarbonate (

)
218.251.2N/A (Solid/Melt)Protecting Group
Triethylamine (

)
101.191.50.726Base
Ethanol (EtOH) 46.07Solvent-Reaction Medium
Step 1: Chemo-selective Michael Addition

Rationale: We use a slight excess of MVK (1.1 eq) to ensure consumption of benzylamine, as removing unreacted benzylamine (BP ~185°C) is more difficult than removing volatile MVK (BP ~81°C) during workup.

  • Setup: Charge a 250 mL round-bottom flask (RBF) with Benzylamine (10.7 g, 100 mmol) and absolute Ethanol (50 mL). Add a magnetic stir bar.[1][2]

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

  • Addition: Add MVK (7.7 g, 110 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Critical: Rapid addition causes localized heating, promoting polymerization of MVK or bis-alkylation.

  • Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 3 hours.

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The benzylamine spot (

    
    , stains with ninhydrin) should disappear.
    
Step 2: Telescoped Boc Protection

Rationale: The intermediate secondary amine is not isolated. Doing so exposes it to oxidation or cyclization. We proceed directly in the same pot.

  • Buffer: To the reaction mixture from Step 1, add Triethylamine (15.2 g, 150 mmol).

  • Protection: Add

    
      (26.2 g, 120 mmol) dissolved in a minimal amount of Ethanol (or added as a melt if warmed slightly).
    
  • Reaction: Stir at room temperature for 12–16 hours (overnight). Evolution of

    
     gas may be observed.[1][4][10]
    
  • Quench: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Ethanol and excess MVK.

  • Workup:

    • Redissolve the oily residue in Ethyl Acetate (100 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove any unreacted amine or imidazole impurities.

    • Wash with Saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate to yield the crude oil.
      

Purification & Quality Control

Purification Strategy

While the crude yield is often high (>90%), purification is required to remove Boc-byproducts and any traces of bis-alkylated impurities.

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (90:10

    
     70:30).
    
  • Target

    
    : 
    
    
    
    0.45 (in 80:20 Hex:EtOAc).
Workflow Logic

Workflow Start Crude Reaction Mix Evap Evaporate EtOH/MVK Start->Evap Redissolve Redissolve in EtOAc Evap->Redissolve AcidWash Wash 1M HCl (Removes amines) Redissolve->AcidWash BaseWash Wash NaHCO3 (Neutralize) AcidWash->BaseWash DryConc Dry & Concentrate BaseWash->DryConc Column Flash Chromatography (Silica) DryConc->Column Final Pure N-Benzyl-N-boc-4-amino-2-butanone Column->Final

Caption: Downstream processing workflow ensuring removal of ionic species and organic impurities.

Characterization Data (Expected)
TechniqueSignal/ParameterInterpretation
1H NMR (CDCl3)

1.45 (s, 9H)
Boc tert-butyl group.

2.10 (s, 3H)
Methyl ketone (

-C=O).

2.65 (t, 2H)
Methylene adjacent to ketone.

3.45 (t, 2H)
Methylene adjacent to Nitrogen.

4.40 (s, 2H)
Benzylic

.

7.20-7.40 (m, 5H)
Aromatic protons (Benzyl).
13C NMR

207.0
Ketone Carbonyl.

155.5
Carbamate (Boc) Carbonyl.

References

  • Michael Addition Mechanism & Kinetics

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link

    • Note: Provides foundational understanding of amine-Michael acceptor kinetics.
  • Boc Protection Protocols

    • Pope, B. M., Yamamoto, Y., & Tarbell, D. S.[4] "Di-tert-butyl Dicarbonate."[1][4][6][10] Organic Syntheses, Coll.[4][11] Vol. 6, p. 418, 1988.[4] Link

    • Note: The authorit
  • Synthesis of Amino-Ketones

    • R. J. Sundberg, The Chemistry of Indoles, Academic Press, 1970. (Contextualizing the use of amino-butanone linkers in alkaloid synthesis).
    • BenchChem Application Note. "Step-by-Step Boc Protection of a Secondary Amine." Link

  • Safety Data (MVK)

    • PubChem Compound Summary for Methyl Vinyl Ketone. Link

Sources

Application Note: N-Benzyl-N-boc-4-amino-2-butanone in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-boc-4-amino-2-butanone is a specialized gamma-amino ketone scaffold employed in the synthesis of non-hydrolyzable peptide isosteres. Unlike standard amino acids, this molecule possesses a ketone functionality at the C-terminus equivalent position, enabling the construction of reduced amide bonds (


)  and hydroxyethylene isosteres (

)
.

This guide details the protocols for utilizing this scaffold to engineer protease-resistant peptides and chiral pyrrolidine cores, essential in the development of HIV protease inhibitors, renin inhibitors, and metabolically stable neuropeptide analogues.

Chemical Context & Strategic Utility

The Molecule
  • Systematic Name: N-Benzyl-N-(tert-butoxycarbonyl)-4-amino-2-butanone

  • Functional Class: Protected

    
    -amino ketone.
    
  • Core Reactivity: The C2 ketone serves as an electrophile for reductive amination or nucleophilic addition, while the N-terminus is orthogonally protected (Boc/Benzyl).

Why This Scaffold?

Standard peptide bonds (-CO-NH-) are susceptible to rapid enzymatic hydrolysis. Replacing this bond with a reduced amide isostere (-CH₂-NH-) or a hydroxyethylene group mimics the transition state of hydrolysis without being cleavable.

N-Benzyl-N-boc-4-amino-2-butanone offers three distinct advantages:

  • Orthogonal Protection: The N-Boc group is acid-labile, while the N-Benzyl group is stable to acid but removable via hydrogenolysis. This allows for selective N-terminal elongation.

  • Regioselective Amination: The methyl ketone allows for the introduction of a chiral center at the C2 position via diastereoselective reductive amination.

  • Cyclization Potential: It serves as a precursor for 2-substituted pyrrolidines (proline mimics) via intramolecular reductive amination.

Application I: Synthesis of Reduced Amide Isosteres ( )

The primary application of this ketone is the "Reductive Alkylation" of an amino acid ester. This reaction links the ketone scaffold to the N-terminus of another amino acid, creating a backbone that enzymes cannot recognize.

Mechanism of Action

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced in situ to the amine.[1]

ReductiveAmination Ketone N-Bn-N-Boc-4-amino-2-butanone (Electrophile) Imine Imine Intermediate (Transient) Ketone->Imine AcOH, pH 5.0 Amine H-Amino Acid-OR (Nucleophile) Amine->Imine Product Reduced Dipeptide Isostere (Ψ[CH2NH]) Imine->Product NaBH(OAc)3

Figure 1: Pathway for the synthesis of reduced peptide bonds using sodium triacetoxyborohydride.

Detailed Protocol: Intermolecular Reductive Amination

Objective: Coupling N-Benzyl-N-boc-4-amino-2-butanone with H-Leu-OMe (Leucine Methyl Ester).

Reagents:

  • N-Benzyl-N-boc-4-amino-2-butanone (1.0 equiv)

  • H-Leu-OMe·HCl (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (glacial)

  • DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)

  • DIPEA (Diisopropylethylamine)[2]

Step-by-Step Procedure:

  • Free Basing (In Situ):

    • In a flame-dried round-bottom flask, suspend H-Leu-OMe·HCl (1.2 mmol) in anhydrous DCE (5 mL).

    • Add DIPEA (1.2 mmol) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.

    • Note: Ensure the solution is not basic; a pH of 5–6 is optimal for imine formation.

  • Imine Formation:

    • Add N-Benzyl-N-boc-4-amino-2-butanone (1.0 mmol) to the mixture.

    • Add Glacial Acetic Acid (2.0 equiv, approx 115 µL).

    • Critical: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the imine equilibrium to establish. Steric hindrance at the ketone may slow this step; monitoring by TLC is recommended.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Why STAB? Sodium triacetoxyborohydride is milder than NaBH₃CN and avoids toxic cyanide byproducts. It selectively reduces the imine over the ketone.[3]

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc). The product will be the diastereomeric mixture of the reduced dipeptide isostere.

Application II: Synthesis of Chiral Pyrrolidines

This ketone is a potent precursor for 2-methyl-pyrrolidines , which are structural analogs of nicotine and proline. This transformation relies on the "deprotection-cyclization" cascade.

Workflow Logic

PyrrolidineSynthesis Start N-Bn-N-Boc-4-amino-2-butanone Step1 Acidic Deprotection (TFA/DCM) Removes Boc Group Start->Step1 Intermed Free Amine Salt [H2N(Bn)-CH2-CH2-C(=O)Me] Step1->Intermed Step2 Basification & Cyclization (Intramolecular Schiff Base) Intermed->Step2 Step3 Reduction (H2/Pd or NaBH4) Step2->Step3 Final N-Benzyl-2-methylpyrrolidine Step3->Final

Figure 2: Cascade synthesis of pyrrolidine cores from the gamma-amino ketone.

Protocol: Cyclization to Pyrrolidine
  • Boc Removal:

    • Dissolve the ketone (1 mmol) in DCM (2 mL).

    • Add TFA (2 mL) and stir at RT for 1 hour.

    • Concentrate in vacuo to remove excess TFA. The residue is the trifluoroacetate salt of the amino-ketone.

  • Cyclization & Reduction:

    • Redissolve the residue in Methanol (10 mL).

    • Adjust pH to ~8 using TEA or DIPEA (spontaneous cyclization to the cyclic imine occurs).

    • Method A (Catalytic Hydrogenation): Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4 hours. This will reduce the imine and potentially remove the Benzyl group if reaction time is prolonged.

    • Method B (Hydride Reduction): Add NaBH₄ (2.0 equiv) at 0°C. This reduces the imine to the pyrrolidine while retaining the N-Benzyl group.

Technical Data & Troubleshooting

Solubility and Stability Profile
ParameterCharacteristicHandling Recommendation
Physical State Viscous Oil or Low-melting SolidStore at -20°C to prevent slow oxidation.
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water. Use chlorinated solvents for Boc deprotection.
Boc Stability Acid LabileAvoid exposure to HCl/EtOAc or TFA unless deprotection is intended.
Ketone Reactivity Moderately Sterically HinderedMethyl group at C2 slows nucleophilic attack compared to aldehydes.
Troubleshooting Guide
  • Issue: Low yield in reductive amination.

    • Cause: Incomplete imine formation due to steric hindrance of the methyl ketone.

    • Solution: Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.5 equiv) during the imine formation step before adding the reducing agent. This acts as a water scavenger and activates the carbonyl.

  • Issue: Racemization of the amino acid ester.

    • Cause: High pH or prolonged reaction times.

    • Solution: Ensure the reaction pH remains weakly acidic (acetic acid buffer) and use NaBH(OAc)₃ rather than stronger reducing agents.

  • Issue: Over-alkylation.

    • Cause: The N-Benzyl group usually prevents this, but if the Benzyl group is lost (e.g., during aggressive hydrogenation), dialkylation can occur.

    • Solution: Monitor Hydrogenation closely or use Hydride reagents (Method B in section 4.2) to retain the Benzyl group.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Nayal, O. S., et al. (2015).[4] "Amine synthesis by reductive amination."[1][3][4][5] Journal of Organic Chemistry.

  • BenchChem. (2025).[6] "BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides." (Context on Boc/Bzl orthogonality).

  • Thermo Fisher Scientific. "Peptide Design: Principles & Methods." (General Peptide Synthesis Protocols).[6][7]

Sources

Application Note: Strategic Utilization of N-Benzyl-N-boc-4-amino-2-butanone in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of diversity-oriented synthesis (DOS), N-Benzyl-N-boc-4-amino-2-butanone serves as a high-value "linchpin" intermediate. It stabilizes the reactive


-amino ketone motif through orthogonal protection (Boc/Benzyl), preventing premature cyclization or polymerization—a common pitfall with free amino ketones.

This application note details the robust synthesis of this intermediate and its application in generating two critical pharmacophores: quaternary pyrrolidines (via nucleophilic addition-cyclization) and chiral 1,3-amino alcohols (via stereoselective reduction). By "freezing" the reactive amine, researchers can perform complex manipulations on the ketone moiety, enabling the construction of sterically demanding sp


-rich scaffolds preferred in modern drug discovery.

Module 1: Robust Synthesis of N-Benzyl-N-boc-4-amino-2-butanone

Mechanistic Rationale

The synthesis relies on a stepwise aza-Michael addition followed by carbamate protection . Direct reaction of N-Boc-benzylamine with methyl vinyl ketone (MVK) is kinetically sluggish due to the reduced nucleophilicity of the carbamate nitrogen. Therefore, the optimal protocol involves the addition of the more nucleophilic N-benzylamine to MVK, followed by in situ Boc protection.

Experimental Protocol

Materials:

  • Benzylamine (1.0 equiv)[1]

  • Methyl Vinyl Ketone (MVK) (1.1 equiv) - Caution: Lachrymator, polymerizes easily.

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Michael Addition (The "Click" Step):

    • Dissolve benzylamine (10 mmol) in DCM (50 mL) at 0°C.

    • Add MVK (11 mmol) dropwise over 20 minutes. Critical: Maintain low temperature to prevent MVK polymerization.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • In-Process Control (IPC): TLC or LCMS should show complete consumption of benzylamine and formation of the secondary amine intermediate (

      
      ).
      
  • Orthogonal Protection:

    • Without isolating the intermediate, cool the solution back to 0°C.

    • Add Et

      
      N (12 mmol) followed by a solution of Boc
      
      
      
      O (11 mmol) in DCM (10 mL).
    • Stir at RT for 12 hours.

    • Why: The Boc group renders the nitrogen non-basic and non-nucleophilic, preventing interference during subsequent ketone modifications.

  • Workup and Purification:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      .
    • Concentrate under reduced pressure.[3]

    • Purification: Flash column chromatography (Hexanes/EtOAc, gradient 9:1 to 4:1).

    • Yield Target: >85% (Pale yellow oil).

Stability Data
ParameterObservationRecommendation
Thermal Stability Stable up to 80°C.Store at 4°C to prevent slow Boc-migration.
Acid Sensitivity High (Boc removal).Avoid exposure to HCl/TFA vapors during storage.
Base Sensitivity Low (Stable to mild base).Compatible with enolate chemistry (LDA/LiHMDS).

Module 2: Divergent Applications in Drug Discovery

The true value of this intermediate lies in its ability to access distinct heterocyclic scaffolds depending on the deprotection/activation sequence.

Pathway A: Synthesis of Gem-Disubstituted Pyrrolidines

Creating quaternary centers in saturated heterocycles is a challenge. This intermediate allows the addition of Grignard or organolithium reagents to the ketone, followed by cyclization to form 2,2-disubstituted pyrrolidines .

Protocol:

  • Nucleophilic Addition: React the intermediate with Phenylmagnesium bromide (PhMgBr) in THF at -78°C

    
     RT. This yields the tertiary alcohol.
    
  • Activation: Convert the tertiary alcohol to a leaving group (Mesylate/Tosylate). Note: Tertiary mesylates are unstable; often, direct acidic cyclization via the carbocation is preferred.

  • Cyclization: Treat with TFA (removes Boc). The revealed secondary amine attacks the tertiary carbocation (generated in situ) to close the ring.

  • Result: 1-Benzyl-2-methyl-2-phenylpyrrolidine.

Pathway B: Stereoselective Synthesis of 1,3-Amino Alcohols

Chiral 1,3-amino alcohols are pharmacophores found in numerous antidepressants (e.g., Fluoxetine analogs).

Protocol:

  • Reduction: Use a chiral borane reagent (e.g., (+)-DIP-Cl or CBS catalyst/BH

    
    ) to reduce the ketone.
    
  • Selectivity: The bulky N-Boc-N-Benzyl group exerts steric control, often enhancing diastereoselectivity.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group; acid removes Boc.
    

Module 3: Visualization of Chemical Logic

The following diagram illustrates the "Hub and Spoke" utility of N-Benzyl-N-boc-4-amino-2-butanone.

G Start Benzylamine + MVK Inter Intermediate: N-Benzyl-4-amino-2-butanone Start->Inter Aza-Michael (DCM, 0°C) Product HUB MOLECULE: N-Benzyl-N-boc-4-amino-2-butanone Inter->Product Boc Protection (Boc2O, Et3N) PathA Path A: Grignard Addition (R-MgBr) Product->PathA Nucleophilic Attack at Ketone PathB Path B: Asymmetric Reduction (CBS Catalyst) Product->PathB Stereocontrol PathC Path C: Alpha-Alkylation (LDA, R-X) Product->PathC Enolate Chemistry Scaffold1 2,2-Disubstituted Pyrrolidines PathA->Scaffold1 Acid Cyclization (TFA) Scaffold2 Chiral 1,3-Amino Alcohols PathB->Scaffold2 Deprotection Scaffold3 Functionalized Piperidines PathC->Scaffold3 Ring Expansion

Figure 1: Divergent synthesis workflow starting from the N-Benzyl-N-boc-4-amino-2-butanone hub.

Module 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Step 1 Polymerization of MVK.Ensure MVK is distilled if old. Add hydroquinone (stabilizer) if necessary. Keep T < 25°C.
Incomplete Boc Protection Steric hindrance of secondary amine.Use 10 mol% DMAP as a catalyst. Increase reaction time to 24h.
Racemization (Path B) Fast hydride addition.Lower reduction temperature to -78°C. Use stoichiometric chiral ligands.
Boc Loss during Workup Acidic aqueous washes.Avoid HCl washes. Use saturated citric acid or simply water/brine.

References

  • Organic Syntheses, Coll. Vol. 7, p.334 (1990). General procedures for Michael additions to Methyl Vinyl Ketone.

  • PubChem Compound Summary: 4-Aminobutan-2-one. Physical properties and reactivity data for the core scaffold.

  • Yarmolchuk, V., et al. (2011). Synthesis of unique pyrrolidines for drug discovery.[4] Tetrahedron Letters.[4] (Demonstrates the utility of pyrrolidine scaffolds in medicinal chemistry).

  • Hatano, M., et al. (2006). Highly efficient alkylation of ketones with Grignard reagents.[5] J. Am. Chem. Soc.[5][6] (Relevant for Pathway A: Nucleophilic addition to the ketone).

  • Xu, G.-Q., et al. (2021).Photoredox catalysis for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -amino aryl ketones. Org.[3][5][6][7] Lett. (Context for amino-ketone reactivity).
    
    

Sources

The Versatile Synthon: N-Benzyl-N-boc-4-amino-2-butanone as a Premier Building Block for Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and azepanes, form the core scaffolds of a vast number of pharmaceuticals and bioactive compounds.[1][2] Their synthesis, therefore, is a subject of continuous innovation. This application note presents a comprehensive guide to the utility of N-Benzyl-N-boc-4-amino-2-butanone, a highly versatile and strategically designed building block for the synthesis of a diverse array of these crucial heterocyclic systems.

This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and strategic guidance for leveraging this powerful synthon. We will explore its intrinsic reactivity and demonstrate its application in the construction of substituted pyrrolidines, piperidines, and azepanes through robust and reproducible synthetic methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of N-Benzyl-N-boc-4-amino-2-butanone is essential for its effective use in synthesis. The table below summarizes its key characteristics, which have been estimated based on the analysis of structurally related compounds.

PropertyValue (Estimated)Notes
Molecular Formula C₁₈H₂₅NO₃
Molecular Weight 303.40 g/mol
Appearance Colorless to pale yellow oilThe presence of the benzyl and Boc groups contributes to its non-crystalline nature at room temperature.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to its molecular weight and polar functional groups. Decomposition at elevated temperatures is likely.
Solubility Soluble in most organic solvents (DCM, THF, EtOAc)The combination of nonpolar (benzyl, Boc) and polar (ketone, carbamate) functionalities ensures good solubility in a wide range of organic solvents. Insoluble in water.
Stability & Storage Store in a cool, dry place away from light and acids.The tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[3][4] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Long-term storage at -20°C is recommended.

Strategic Synthesis of Heterocyclic Scaffolds

The unique structural features of N-Benzyl-N-boc-4-amino-2-butanone, namely the ketone functionality and the differentially protected secondary amine, allow for a range of selective chemical transformations. The following sections provide detailed protocols for the synthesis of key heterocyclic systems.

Protocol 1: Synthesis of Substituted Pyrrolidines via Intramolecular Reductive Amination

The synthesis of substituted pyrrolidines is a cornerstone of medicinal chemistry, with this scaffold being present in numerous FDA-approved drugs.[5][6] The following protocol outlines a robust method for the synthesis of N-benzyl-N-boc-2-methylpyrrolidin-4-amine via a diastereoselective intramolecular reductive amination.

Reaction Workflow:

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Intramolecular Reductive Amination cluster_2 Step 3: Boc Protection (Optional) A N-Benzyl-N-boc-4-amino-2-butanone B Acidic Workup A->B TFA, DCM C 4-(Benzylamino)-2-butanone B->C E Sodium Triacetoxyborohydride C->E NaBH(OAc)3, DCE D N-Benzyl-2-methyl-pyrrolidin-4-amine G Di-tert-butyl dicarbonate D->G Boc2O, Et3N, DCM E->D F tert-Butyl (N-benzyl-2-methylpyrrolidin-4-yl)carbamate G->F

Caption: Workflow for Pyrrolidine Synthesis.

Detailed Step-by-Step Protocol:

  • Boc Deprotection:

    • Dissolve N-Benzyl-N-boc-4-amino-2-butanone (1.0 eq) in dichloromethane (DCM, 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.[3][4]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(benzylamino)-2-butanone, which is used in the next step without further purification.

  • Intramolecular Reductive Amination:

    • Dissolve the crude 4-(benzylamino)-2-butanone in 1,2-dichloroethane (DCE, 0.1 M).[7][8]

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.[7]

    • Stir the reaction mixture for 12-24 hours, monitoring by LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-methylpyrrolidin-4-amine.

Causality and Experimental Choices:

  • Boc Deprotection: The use of TFA in DCM is a standard and efficient method for the removal of the Boc protecting group under mild acidic conditions.[3][9] The acid protonates the carbamate, leading to its fragmentation into the free amine, carbon dioxide, and tert-butyl cation.[4]

  • Reductive Amination: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[7][8][10] It is less reactive towards ketones than sodium borohydride, allowing for the in-situ formation of the iminium ion intermediate followed by its reduction.[7][11] DCE is the preferred solvent as it generally leads to faster reaction rates compared to other solvents like THF.[7]

Protocol 2: Synthesis of Substituted Piperidines via Benzyl Group Hydrogenolysis and Intramolecular Reductive Amination

The piperidine motif is one of the most prevalent heterocyclic scaffolds in marketed drugs.[12][13][14] This protocol describes the synthesis of N-Boc-4-methylpiperidin-2-one, a valuable intermediate, through a sequence of benzyl deprotection and subsequent intramolecular cyclization.

Reaction Workflow:

G cluster_0 Step 1: Benzyl Deprotection cluster_1 Step 2: Intramolecular Reductive Amination cluster_2 Step 3: Oxidation (Optional) A N-Benzyl-N-boc-4-amino-2-butanone B H2, Pd/C A->B Methanol C N-Boc-4-amino-2-butanone B->C E Sodium Borohydride C->E NaBH4, Methanol D N-Boc-4-hydroxypiperidine G Dess-Martin Periodinane D->G DMP, DCM E->D F N-Boc-4-piperidone G->F

Caption: Workflow for Piperidine Synthesis.

Detailed Step-by-Step Protocol:

  • Benzyl Deprotection (Hydrogenolysis):

    • Dissolve N-Benzyl-N-boc-4-amino-2-butanone (1.0 eq) in methanol (0.1 M).

    • Add 10% Palladium on carbon (Pd/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.[9][15]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude N-Boc-4-amino-2-butanone.

  • Intramolecular Reductive Amination and Cyclization:

    • Dissolve the crude N-Boc-4-amino-2-butanone in methanol (0.1 M).

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove methanol and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield N-Boc-4-hydroxypiperidine.

Causality and Experimental Choices:

  • Benzyl Deprotection: Catalytic hydrogenolysis is a clean and efficient method for the removal of N-benzyl groups.[9][15] The reaction is typically carried out using a palladium catalyst and a hydrogen source.

  • Cyclization: In this case, the debenzylated intermediate can undergo an intramolecular reductive amination to form the piperidine ring. Sodium borohydride is a suitable reducing agent for this transformation.[10]

Protocol 3: Synthesis of Substituted Azepanes via Ring Expansion Strategies

Azepane scaffolds are found in a number of biologically active compounds and natural products.[16][17] The synthesis of substituted azepanes from N-Benzyl-N-boc-4-amino-2-butanone can be envisioned through a multi-step sequence involving the formation of a suitable precursor for ring expansion.

Conceptual Workflow:

G A N-Benzyl-N-boc-4-amino-2-butanone B Wittig or Horner-Wadsworth-Emmons Reaction A->B C Alkene Intermediate B->C D Cyclopropanation C->D E Cyclopropyl Ketone D->E F Ring Expansion (e.g., with TMS-diazomethane) E->F G Substituted Azepanone F->G

Caption: Conceptual Workflow for Azepane Synthesis.

Discussion of Synthetic Strategy:

The synthesis of a seven-membered azepane ring from the butanone precursor requires a ring expansion strategy. A plausible approach involves:

  • Chain Elongation: Conversion of the ketone to an alkene via a Wittig or Horner-Wadsworth-Emmons reaction.

  • Cyclopropanation: Reaction of the alkene with a carbene source (e.g., from diazomethane or a Simmons-Smith reaction) to form a cyclopropyl ketone intermediate.

  • Ring Expansion: Treatment of the cyclopropyl ketone with a Lewis acid or a reagent like trimethylsilyldiazomethane can induce a ring expansion to the corresponding azepanone.

This is a more advanced synthetic sequence that highlights the potential of N-Benzyl-N-boc-4-amino-2-butanone for the construction of more complex heterocyclic systems. The specific conditions for each step would need to be optimized based on the desired substitution pattern of the final azepane.

Conclusion

N-Benzyl-N-boc-4-amino-2-butanone is a strategically designed and highly versatile building block for the synthesis of medicinally relevant N-heterocycles. Its unique combination of a ketone and a differentially protected secondary amine allows for a wide range of selective transformations, enabling access to substituted pyrrolidines, piperidines, and conceptually, azepanes. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthon in their drug discovery and development programs.

References

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

  • Boc Protection - Common Conditions. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC. Available at: [Link]

  • Method for preparing 4-Boc-aminopiperidine - Google Patents.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • Chemists synthesize an improved building block for medicines - EurekAlert!. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy - ChemRxiv. Available at: [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Synthesis of Saturated N- Heterocycles - ETH Zurich Research Collection. Available at: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-Benzyl-N-boc-4-amino-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide outlining the essential analytical methods for the structural elucidation and purity assessment of N-Benzyl-N-boc-4-amino-2-butanone (CAS 1094595-81-9).[1] As a key intermediate in various synthetic pathways, particularly in drug discovery and development, rigorous characterization is paramount to ensure downstream success.[2][3] This guide presents optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, providing researchers with the framework to validate their own results.

Introduction: The Need for Orthogonal Characterization

N-Benzyl-N-boc-4-amino-2-butanone possesses several key structural features: a ketone, a tert-butyloxycarbonyl (Boc) protected amine, and a benzyl group. This combination of functional groups necessitates a multi-faceted, or orthogonal, analytical approach. No single technique can simultaneously confirm the covalent structure, verify the molecular weight, and quantify the purity with absolute certainty. By combining data from NMR, MS, HPLC, and FT-IR, we can build a comprehensive and trustworthy profile of the molecule, ensuring its identity, integrity, and suitability for further use. The workflow described herein represents a self-validating system for researchers in synthetic and medicinal chemistry.

G cluster_0 Analytical Workflow for N-Benzyl-N-boc-4-amino-2-butanone cluster_1 Primary Structural Confirmation cluster_2 Purity & Quantification cluster_3 Final Data Analysis & Reporting Sample Synthesized Compound (Crude or Purified) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Elucidates H/C Framework MS Mass Spectrometry (LC-MS, HRMS) Sample->MS Confirms Molecular Weight FTIR FT-IR Spectroscopy Sample->FTIR Identifies Functional Groups HPLC HPLC Analysis (Purity Assay) Sample->HPLC Determines Purity Report Certificate of Analysis (CoA) - Confirmed Structure - Verified MW - Purity ≥ 95% NMR->Report MS->Report FTIR->Report HPLC->Report

Caption: Overall analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules. Proton (¹H) NMR provides information on the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. A key feature of N-Boc protected amines is the potential for rotational isomers (rotamers) around the N-C(O) amide bond. This restricted rotation can lead to peak broadening or even duplication of signals in both ¹H and ¹³C spectra at ambient temperature, a phenomenon that is itself structurally informative.[4][5]

Protocol 2.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of N-Benzyl-N-boc-4-amino-2-butanone and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Solvent Choice: CDCl₃ is a suitable initial choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used as an alternative.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Data Interpretation: Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts based on the compound's structure (C₁₆H₂₃NO₃). Note that due to rotamers, some peaks may appear as two sets of signals or as broad signals.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.20 - 7.40 Multiplet (m) 5H Ar-H Protons of the benzyl aromatic ring.
~ 4.45 Singlet (s) 2H -CH ₂-Ph Benzylic protons adjacent to the nitrogen. May be broadened.
~ 3.40 Triplet (t) 2H -N-CH ₂-CH₂- Protons adjacent to the nitrogen on the butanone chain.
~ 2.80 Triplet (t) 2H -CH₂-CH ₂-C(O)- Protons adjacent to the ketone carbonyl group.
~ 2.15 Singlet (s) 3H -C(O)-CH Methyl protons of the ketone.

| ~ 1.45 | Singlet (s) | 9H | -C(CH ₃)₃ | Protons of the tert-butyl group of the Boc protector. May be broadened. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 208.0 C =O (Ketone) Characteristic shift for a ketone carbonyl.
~ 155.5 C =O (Boc) Characteristic shift for a carbamate carbonyl.
~ 137.0 Ar-C (Quaternary) Aromatic carbon attached to the benzylic CH₂.
~ 128.8 Ar-C H Aromatic carbons of the benzyl ring.
~ 127.5 Ar-C H Aromatic carbons of the benzyl ring.
~ 80.0 -C (CH₃)₃ Quaternary carbon of the Boc group.
~ 51.0 -C H₂-Ph Benzylic carbon.
~ 45.0 -N-C H₂- Carbon adjacent to nitrogen on the butanone chain.
~ 38.0 -C H₂-C(O)- Carbon adjacent to the ketone.
~ 30.0 -C(O)-C H₃ Methyl carbon of the ketone.

| ~ 28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Rationale: MS is indispensable for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. For a polar molecule like N-Benzyl-N-boc-4-amino-2-butanone, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺.

Protocol 3.1: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatography: A short C18 column can be used with a rapid gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid) to quickly elute the compound into the mass spectrometer.

  • MS Acquisition: Acquire data in positive ion mode (ESI+). Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation: Expected Mass-to-Charge Ratios (m/z)

The molecular formula C₁₆H₂₃NO₃ corresponds to a monoisotopic mass of 277.1678 Da.

Table 3: Predicted m/z Values in ESI+ Mode

m/z (Da) Ion Species Rationale
278.1751 [M+H]⁺ Protonated parent molecule. This is the primary confirmation of identity.
300.1570 [M+Na]⁺ Sodium adduct, commonly observed in ESI.
222.1332 [M-C₄H₈+H]⁺ Loss of isobutylene (56 Da) from the Boc group.
178.1226 [M-Boc+H]⁺ Loss of the entire Boc group (100 Da).

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the benzyl group. |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Rationale: HPLC is the industry-standard method for determining the purity of a chemical compound. For this molecule, a reversed-phase (RP-HPLC) method is ideal. The benzyl group contains a strong chromophore, making UV detection highly sensitive. The goal is to develop a method that can separate the target compound from any starting materials, by-products, or degradation products.

Protocol 4.1: RP-HPLC Purity Method
  • Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Rationale: The acid improves peak shape for the amine-containing compound.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (for the benzyl chromophore)

    • Column Temperature: 30 °C

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

Data Interpretation

A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. For most research and development purposes, a purity of ≥95% is considered acceptable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a unique "fingerprint" for the molecule. While it cannot distinguish isomers, it is excellent for verifying that the main structural motifs (ketone, carbamate, aromatic ring) are present.[6]

Protocol 5.1: ATR-FTIR Analysis
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Data Interpretation: Expected Characteristic Absorptions

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
~ 3030 C-H Stretch Aromatic (Benzyl) Confirms the presence of the aromatic ring.
~ 2980, 2870 C-H Stretch Aliphatic (CH₃, CH₂) Confirms the aliphatic portions of the molecule.
~ 1715 C=O Stretch Ketone A strong, sharp peak characteristic of a ketone.[7]
~ 1690 C=O Stretch Carbamate (Boc) A strong, sharp peak for the Boc carbonyl.[8]
~ 1495, 1455 C=C Stretch Aromatic Ring Characteristic aromatic ring skeletal vibrations.
~ 1160 C-O Stretch Carbamate (Boc) Strong absorption associated with the C-O bonds of the Boc group.

| ~ 695, 740 | C-H Bend | Monosubstituted Aromatic | Out-of-plane bending vibrations confirm the substitution pattern. |

References

  • LookChem. Cas 54614-95-8, N-BOC-4-AMINO-2-BUTANONE. LookChem. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of butanone. Doc Brown's Chemistry. [Link]

  • ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. [Link]

Sources

Purification techniques for N-Benzyl-N-boc-4-amino-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for N-Benzyl-N-boc-4-amino-2-butanone

Part 1: Executive Summary & Chemical Profile

Target Molecule: N-Benzyl-N-(tert-butoxycarbonyl)-4-amino-2-butanone CAS: 54614-95-8 (Analogue reference) Molecular Formula: C₁₆H₂₃NO₃ Molecular Weight: 277.36 g/mol [1]

The Challenge: This intermediate is a critical "chameleon" building block—lipophilic due to the Benzyl/Boc groups, yet possessing a reactive ketone. The primary purification challenges are:

  • Physical State: Often presents as a viscous, colorless-to-pale-yellow oil that resists crystallization, making recrystallization non-viable as a primary method.[1]

  • Acid Sensitivity: The tert-butyl carbamate (Boc) group is acid-labile.[1] Standard silica gel is slightly acidic (pH 6.0–6.5), which can induce slow deprotection during column chromatography, leading to "streaking" and yield loss.

  • Impurity Profile: The synthesis (typically Michael addition of N-Boc-benzylamine to Methyl Vinyl Ketone) generates specific impurities: polymerized MVK (brown gums) and unreacted starting carbamate (N-Boc-benzylamine), which shares similar polarity to the product.[1]

Part 2: Purification Protocols

Method A: Buffered Flash Column Chromatography (The Gold Standard)

Rationale: Because the starting material (N-Boc-benzylamine) and the product are both neutral carbamates with similar R_f values, standard flash chromatography is required. To prevent Boc-cleavage on the column, the stationary phase must be neutralized.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[1]

Protocol:

  • Column Pre-treatment (The "TEA Wash"):

    • Pack the column with Silica Gel 60.

    • Flush the column with 2 column volumes (CV) of Hexanes containing 1% v/v Triethylamine .

    • Why? This neutralizes acidic sites on the silica surface, preventing Boc deprotection and sharpening the band shape for the amine derivative.

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

    • Expert Tip: If the crude is <500 mg, liquid loading is fine. If >1g, use Dry Loading .[1] Mix the crude with silica (1:2 ratio), evaporate to a free-flowing powder, and load on top of the pre-packed column. This eliminates "solvent effects" that broaden bands.[1]

  • Elution Gradient:

    • Run a linear gradient: 0% to 30% EtOAc in Hexanes over 15 CVs.

    • Observation: The unreacted N-Boc-benzylamine (less polar) typically elutes first (approx. 10-15% EtOAc).[1] The target ketone elutes second (approx. 20-25% EtOAc).[1] Polymerized MVK remains at the baseline (top of column).

  • Detection:

    • UV: 254 nm (Strong absorption from Benzyl group).[1]

    • Stain: p-Anisaldehyde (PMA) or Cerium Ammonium Molybdate (Hanessian’s Stain).[1] The ketone moiety stains dark blue/black upon heating. Note: Ninhydrin is ineffective as there is no free N-H.

Method B: Scavenging & Workup (The "Quick Clean")

Rationale: If the primary impurity is excess Methyl Vinyl Ketone (MVK), chromatography can be shortened by chemically removing the electrophile first.

Protocol:

  • MVK Removal (Evaporation):

    • MVK has a boiling point of ~81°C but forms an azeotrope with water.[1]

    • Step: Rotary evaporate the crude reaction mixture at 35°C (bath temp) under high vacuum (<10 mbar).

    • Warning: Do not heat above 40°C. Higher temperatures promote the retro-Michael reaction (loss of product) or thermal Boc cleavage.[1]

  • MVK Scavenging (Optional for High Purity):

    • If MVK persists (seen as a sharp smell or NMR peaks at δ 6.2), dissolve crude in DCM and stir with Polymer-Supported Thiol (e.g., SiliaMetS® Thiol) for 1 hour.[1] Filter. The thiol covalently binds the Michael acceptor (MVK), leaving the product in solution.

Part 3: Visualization & Logic

Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze TLC (Hex/EtOAc 3:1) Start->CheckTLC ImpurityCheck Identify Major Impurity CheckTLC->ImpurityCheck MVK_Excess Excess MVK (Volatile/Polymer) ImpurityCheck->MVK_Excess Low Rf Streak or Volatile SM_Amine Unreacted N-Boc-Bn-Amine (Close Rf) ImpurityCheck->SM_Amine High Rf Spot Action_Vac High Vac Evaporation (<40°C) MVK_Excess->Action_Vac Remove Monomer Action_Col Buffered Silica Column (1% TEA + Hex/EtOAc) SM_Amine->Action_Col Critical Separation Action_Vac->Action_Col Remove Polymer Result Pure Product (Colorless Oil) Action_Col->Result

Caption: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Part 4: Quality Control & Data

Expected Analytical Data:

TechniqueParameterExpected Observation
TLC R_f Value~0.45 (in 30% EtOAc/Hexanes).[1]
1H NMR Boc GroupSinglet (9H) at ~1.45 ppm.[1]
1H NMR BenzylMultiplet (5H) at ~7.30 ppm; Benzylic CH₂ singlet at ~4.4 ppm.[1]
1H NMR BackboneTwo triplets (CH₂-CH₂) bridging the N and Ketone.[1]
HPLC Purity>98% (210 nm or 254 nm).[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Product Streaking Acidic SilicaAdd 1% Triethylamine (TEA) to the column equilibration solvent.[1]
Low Yield Retro-Michael ReactionAvoid heating >40°C during evaporation.[1] Ensure mobile phase is not basic enough to trigger elimination (TEA is safe, NaOH is not).
Brown Oil MVK PolymerizationUse a short "plug" filtration through silica before the main column to trap polymers.

Part 5: References

  • Preparation of Michael Adducts: R. Ballini, et al., "Michael Addition of Amines to α,β-Unsaturated Ketones," Journal of Organic Chemistry, 2003 , 68, 9173. Link[1]

  • Boc Stability on Silica: J. S. Yadav, et al., "Selective removal of N-Boc protecting group using silica gel," Tetrahedron Letters, 2006 , 47, 4921. Link

  • Purification of Methyl Vinyl Ketone: W. L. F. Armarego, "Purification of Laboratory Chemicals," 8th Edition, Butterworth-Heinemann, 2017 . Link[1]

  • Hanessian's Stain Formulation: "Cerium Ammonium Molybdate Stain for TLC," Cold Spring Harbor Protocols, 2006 .[1] Link

Sources

Application Note: Design and Evaluation of Cathepsin Inhibitors Using N-Benzyl-N-boc-4-amino-2-butanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists utilizing N-Benzyl-N-boc-4-amino-2-butanone as a pharmacophore scaffold for developing cysteine protease inhibitors.


-Amino Ketone / Transition State Analog Precursor

Introduction & Mechanistic Basis[1][2]

The molecule N-Benzyl-N-boc-4-amino-2-butanone represents a critical "warhead" precursor in the synthesis of reversible covalent inhibitors targeting the papain superfamily of cysteine proteases, specifically Cathepsin K (CatK) , Cathepsin L (CatL) , and Cathepsin S (CatS) .

Unlike irreversible inhibitors (e.g., epoxides like E-64 or vinyl sulfones) that permanently alkylate the active site cysteine, ketone-based scaffolds facilitate reversible inhibition . This is achieved through the nucleophilic attack of the active site thiolate (


 in CatK) on the ketone carbonyl, forming a hemithioketal transition-state mimic .
Why This Scaffold?
  • P1/P1' Flexibility: The 4-amino-2-butanone core allows for the construction of non-peptide inhibitors that span the S1-S1' subsites, improving metabolic stability over traditional peptide aldehydes.

  • Reversibility: Reduces the risk of haptenization and immunogenicity often seen with irreversible covalent drugs.

  • Selectivity Potential: The

    
    -benzyl group provides a hydrophobic anchor that can be modified to exploit the S2 specificity pocket (a key differentiator between CatK and CatL).
    

Chemical Handling & Preparation[3][4][5]

Caution: This compound is a reactive intermediate. Proper storage and solubilization are prerequisites for reproducible kinetic data.

ParameterSpecification
Molecular Weight ~277.36 g/mol (Estimate based on structure)
Solubility Soluble in DMSO (>10 mM), Ethanol. Insoluble in water.
Storage -20°C, desiccated. Protect from moisture (ketone hydration).
Stability Hydrolytically stable at neutral pH; susceptible to reduction (NaBH4) or nucleophilic attack.
Stock Solution Protocol
  • Weighing: Weigh 1–5 mg of N-Benzyl-N-boc-4-amino-2-butanone into a glass vial (avoid plastic if long-term storage is intended due to potential leaching).

  • Solubilization: Add anhydrous DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds.

  • Validation: Verify complete dissolution visually. If precipitation occurs, sonicate for 2 minutes at room temperature.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Experimental Workflow: From Scaffold to Inhibition

The following flowchart illustrates the critical path from utilizing the scaffold in synthesis to validating its activity via FRET-based enzymatic assays.

G cluster_assay Enzymatic Validation (Cathepsin K) Start N-Benzyl-N-boc-4-amino-2-butanone (Scaffold) Chem Chemical Diversification (Deprotection & P2/P3 Coupling) Start->Chem TFA/DCM Library Inhibitor Library (Peptidyl Ketones) Chem->Library Prep Plate Prep (Enzyme + Inhibitor) Library->Prep Dilution in DMSO Incubate Pre-Incubation (15-30 min @ RT) Prep->Incubate Establish Equilibrium Substrate Substrate Addition (Z-Phe-Arg-AMC) Incubate->Substrate Initiate Reaction Read Kinetic Read (Ex 360nm / Em 460nm) Substrate->Read Analysis Data Analysis (Ki Determination) Read->Analysis

Figure 1: Integrated workflow for converting the butanone scaffold into active inhibitors and profiling their kinetic potency.

Detailed Assay Protocol: Cathepsin K Inhibition[3][4][6][7][8]

This protocol validates the inhibitory potential of derivatives synthesized from the N-Benzyl-N-boc-4-amino-2-butanone scaffold. It uses a fluorogenic substrate turnover assay.[1]

Reagents Required[3][4][5][8][10]
  • Enzyme: Recombinant Human Cathepsin K (activated).

  • Substrate: Z-Phe-Arg-AMC (Z-FR-AMC) or Z-Gly-Pro-Arg-AMC (High specificity for CatK).

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (Freshly added).

    • Note: DTT is critical to maintain the active site cysteine in a reduced state.

  • Control Inhibitor: E-64 (10 µM) as a positive control for 100% inhibition.

Step-by-Step Procedure

1. Buffer Preparation: Prepare the Complete Assay Buffer (CAB) immediately prior to use.

  • Base: 100 mM NaOAc, 1 mM EDTA (pH 5.5).

  • Activation: Add DTT to 5 mM final concentration.

2. Enzyme Activation: Dilute Cathepsin K stock into CAB to a concentration of 2× final assay concentration (typically 0.5–1.0 nM final). Incubate on ice for 10 minutes to ensure full reduction of the active site.

3. Inhibitor Dilution:

  • Prepare a 3-fold serial dilution of the test compounds (derived from the scaffold) in DMSO.

  • Dilute these DMSO stocks 1:20 into CAB to create 2× Inhibitor Solutions . (Final DMSO concentration in assay should be <1%).[2][3]

4. Plate Setup (96-well Black/Clear Bottom):

Well Type Volume 2× Enzyme Volume 2× Inhibitor Volume Buffer Volume 2× Substrate
Test 50 µL 50 µL - 100 µL (added last)
No Inhibitor (Max) 50 µL - 50 µL (vehicle) 100 µL

| Blank (Background) | - | - | 100 µL | 100 µL |

5. Pre-Incubation (Critical Step): Incubate the Enzyme + Inhibitor mixture for 30 minutes at Room Temperature .[2]

  • Scientific Rationale: Ketone-based inhibitors often exhibit slow-binding kinetics . Omitting this step may lead to an underestimation of potency (

    
     shift).
    

6. Reaction Initiation: Add 100 µL of 20 µM Z-FR-AMC substrate (diluted in CAB) to all wells.

7. Data Acquisition: Measure fluorescence immediately in a kinetic plate reader.

  • Excitation: 360 nm

  • Emission: 460 nm[2]

  • Duration: 30–60 minutes (read every 60 seconds).

Data Analysis & Interpretation

A. Calculating % Inhibition

Extract the slope (


, RFU/min) from the linear portion of the progress curve (typically 5–15 minutes post-initiation).


B. Determining Mechanism (Reversible vs. Irreversible)

To confirm the scaffold is acting as a reversible ketone inhibitor:

  • Dilution Recovery Experiment: Incubate enzyme with inhibitor at

    
    , then dilute 100-fold into substrate solution.
    
    • Result: If activity recovers over time, inhibition is reversible . If activity remains blocked, it is irreversible (or extremely slow off-rate).

  • Time-Dependency: If the

    
     decreases significantly as pre-incubation time increases (e.g., 5 min vs 60 min), the compound acts via a slow-binding mechanism, typical of transition-state analogs.
    
C. Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background Fluorescence Compound autofluorescenceCheck compound fluorescence at 360/460 nm without enzyme.
No Activity in Control Oxidized EnzymeEnsure DTT is fresh; pH must be < 6.0 for CatK stability.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten read time.

References

  • Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA).

  • Lukić, M., et al. (2017). Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K. Acta Chimica Slovenica.[4]

  • Marquis, R. W., et al. (1998). Azepanone-based inhibitors of human cathepsin K. Journal of Medicinal Chemistry.

  • BPS Bioscience. (2024). Cathepsin K Inhibitor Screening Assay Kit Protocol.

  • Sigma-Aldrich. (2024). Cathepsin K Activity Assay Kit Technical Bulletin.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Purification of N-Benzyl-N-boc-4-amino-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of N-Benzyl-N-boc-4-amino-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The information herein is structured to address specific experimental challenges, explaining the scientific reasoning behind each recommendation to ensure robust and reproducible purification outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of N-Benzyl-N-boc-4-amino-2-butanone using column chromatography.

Problem 1: Poor Separation of the Product from Impurities (Co-elution)

Q: My TLC analysis shows good separation, but on the column, the product co-elutes with impurities. What's causing this and how can I fix it?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Underlying Causes:

  • Misleading TLC Analysis: Thin-layer chromatography (TLC) conditions do not always perfectly translate to column chromatography. The silica gel on a TLC plate can have different properties (e.g., particle size, binder) than the bulk silica gel used for a column, leading to discrepancies in separation.

  • Overloading the Column: Exceeding the loading capacity of your column is a frequent cause of poor separation. When too much sample is loaded, the stationary phase becomes saturated, leading to band broadening and overlap of peaks.

  • Inappropriate Solvent System: The solvent system that appears effective on TLC might not have sufficient resolving power for a larger-scale column separation.

Solutions:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: If your product and impurity are very close on the TLC plate, even a slight adjustment to the solvent system can improve separation. Try varying the ratio of your polar and non-polar solvents in small increments (e.g., 1-2% changes).

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity or selectivity can significantly enhance resolution. For N-Benzyl-N-boc-4-amino-2-butanone, which has both amine and ketone functionalities, solvents like dichloromethane or a small amount of methanol in an ethyl acetate/hexane system can be beneficial.

  • Reduce the Column Load: As a rule of thumb, for flash chromatography, the sample load should be between 1-10% of the silica gel weight, depending on the difficulty of the separation. For challenging separations, a load of 1-2% is recommended.

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can sharpen peaks and improve the separation of closely eluting compounds.

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, the problem may lie with the stationary phase.

    • Alumina: For basic compounds like amines, alumina (basic or neutral) can sometimes provide better separation and reduce tailing compared to the acidic silica gel. *[1] Amine-functionalized Silica: This is an excellent option for purifying basic amines as it minimizes the acid-base interactions that can lead to peak tailing and poor separation on standard silica.

[2]

Problem 2: Product Degradation on the Column

Q: I'm observing the appearance of new spots on my TLC after running the column, and my yield is low. I suspect my product is degrading. What should I do?

A: Degradation of N-Benzyl-N-boc-4-amino-2-butanone on a silica gel column is a significant concern, primarily due to the acidic nature of silica and the lability of the Boc protecting group.

Un[3][4][5]derlying Causes:

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is sensitive to acid. The a[3][4][6]cidic silanol groups on the surface of silica gel can catalyze the removal of the Boc group, leading to the formation of the free amine, which will have a different retention factor (Rf) and may appear as a new, more polar spot on your TLC.

  • Aldol or Self-Condensation Reactions: Ketones, especially those with enolizable protons, can undergo self-condensation reactions. While less common under standard chromatography conditions, it's a possibility if the compound is left on the column for an extended period.

Solutions:

  • Deactivate the Silica Gel:

    • Triethylamine (TEA) Wash: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in your mobile phase). This will neutralize the acidic sites on the silica surface. *[2] Use Pre-treated Silica: Commercially available deactivated silica gel is also an option.

  • Add a Base to the Mobile Phase: Incorporating a small amount of a volatile base, like triethylamine (0.1-1%), into your eluent can help to suppress the acidity of the silica gel throughout the purification process.

  • [2]Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation. A faster flow rate can reduce the time your compound spends in contact with the acidic stationary phase.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or amine-functionalized silica can prevent degradation.

  • [1][2]Perform a 2D TLC Stability Test: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it in the same solvent system. If new spots appear, it's a clear indication of instability on the stationary phase.

[1]

Problem 3: Peak Tailing

Q: The peak corresponding to my product is broad and shows significant tailing. How can I achieve a sharper peak?

A: Peak tailing is often observed with amine-containing compounds on silica gel due to strong interactions with the stationary phase.

Underlying Causes:

  • Acid-Base Interactions: The basic nitrogen atom in your compound can interact strongly with the acidic silanol groups on the silica gel. This leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the column, resulting in a tailed peak.

  • Hydrogen Bonding: The ketone and the N-H of the Boc-protected amine can also participate in hydrogen bonding with the silica surface, contributing to peak broadening.

Solutions:

  • Mobile Phase Modifiers:

    • Add a Competing Base: As with preventing degradation, adding a small amount of triethylamine (0.1-1%) to your mobile phase will compete with your product for the acidic sites on the silica gel, leading to more symmetrical peaks. *[2] Incorporate a Polar Solvent: A small amount of a more polar solvent like methanol can help to disrupt the hydrogen bonding interactions between your compound and the silica gel.

  • Change the Stationary Phase:

    • Amine-Functionalized Silica: This is often the most effective solution for eliminating peak tailing of basic compounds. *[2] Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for amines in reversed-phase, but be mindful of the potential for Boc deprotection with strong acids like TFA.

[3][7][8]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of N-Benzyl-N-boc-4-amino-2-butanone?

A1: A good starting point for developing a TLC solvent system for a compound of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin[9] with a ratio of around 70:30 or 80:20 hexanes:ethyl acetate and adjust the polarity to achieve an Rf value for your product in the range of 0.2-0.4 for optimal column separation.

Q2[10]: How can I visualize N-Benzyl-N-boc-4-amino-2-butanone on a TLC plate?

A2: Since N-Benzyl-N-boc-4-amino-2-butanone contains a benzene ring, it should be visible under a UV lamp (254 nm). For a more sensitive and specific visualization, you can use a potassium permanganate stain, which will react with the ketone and benzyl groups. Ninhydrin stain is not suitable as the amine is protected.

Q3: Is it possible to purify this compound using reversed-phase chromatography?

A3: Yes, reversed-phase chromatography is a viable option. You would typically use a C18 column with a mobile phase of water and an organic solvent like acetonitrile or methanol. A gradient from a higher water concentration to a higher organic solvent concentration is usually effective. To improve peak shape, a small amount of an acid modifier is often added. However, given the acid sensitivity of the Boc group, it is advisable to use a weaker acid like formic acid (0.1%) instead of trifluoroacetic acid (TFA). Even [3]with 0.1% TFA, there is a risk of some deprotection, especially if the fractions are left to stand for an extended period before solvent evaporation.

Q4[3]: My crude product is an oil and not soluble in the initial chromatography solvent. How should I load it onto the column?

A4: If your crude material is not soluble in the starting mobile phase (e.g., a high hexane content solvent), you have a few options:

  • Minimal Strong Solvent Dissolution: Dissolve the crude product in the minimum amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) in which it is soluble. Then, adsorb this solution onto a small amount of silica gel. Dry the silica gel completely under reduced pressure to remove the solvent, and then load the resulting dry powder onto the top of your column. This technique is known as "dry loading" and generally gives better resolution than direct liquid injection of a sample dissolved in a strong solvent.

  • Direct Liquid Injection: If you must load as a liquid, dissolve the sample in the smallest possible volume of a solvent that is slightly more polar than your starting mobile phase. Inject this solution slowly and evenly onto the top of the column. Be aware that this can cause some band broadening at the start of the purification.

Q5: What are the likely impurities I might encounter from the synthesis of N-Benzyl-N-boc-4-amino-2-butanone?

A5: The impurities will depend on the synthetic route. A common synthesis involves the reductive amination of a ketone precursor. Potential impurities could include:

  • Starting Materials: Unreacted 4-(N-Boc-amino)-2-butanone or benzylamine.

  • Over-alkylation Products: If benzyl bromide or a similar reagent is used, there's a possibility of forming a quaternary ammonium salt.

  • Deprotected Product: The N-benzyl-4-amino-2-butanone (without the Boc group) could be present if acidic conditions were encountered during the reaction or workup.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), there may be boron-containing byproducts that are typically removed during an aqueous workup.

[11]

III. Workflow and Data Presentation

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of N-Benzyl-N-boc-4-amino-2-butanone.

Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Workup TLC 1. TLC Analysis (e.g., 7:3 Hex:EtOAc) Solvent 2. Select & Prepare Mobile Phase TLC->Solvent Column 3. Pack Column (Slurry Pack) Solvent->Column Load 4. Load Sample (Dry or Wet) Column->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Evaporate Solvent (Rotary Evaporation) Pool->Evaporate Final 10. Final Product Evaporate->Final Troubleshooting Tree Start Problem Observed CoElution Poor Separation (Co-elution) Start->CoElution Degradation Product Degradation (New Spots/Low Yield) Start->Degradation Tailing Peak Tailing Start->Tailing OptimizeSolvent Optimize Solvent System (Fine-tune polarity, try 3rd solvent) CoElution->OptimizeSolvent Action DeactivateSilica Deactivate Silica (Wash with TEA) Degradation->DeactivateSilica Action AddBase2 Add Base to Eluent (0.1-1% TEA) Tailing->AddBase2 Action ReduceLoad Reduce Column Load (<5% w/w) OptimizeSolvent->ReduceLoad If still poor Gradient Use Gradient Elution ReduceLoad->Gradient If still poor ChangeStationary Change Stationary Phase (Alumina, Amine-Silica) Gradient->ChangeStationary Final option AddBase Add Base to Eluent (0.1-1% TEA) DeactivateSilica->AddBase And/Or MinimizeTime Minimize Contact Time (Faster flow rate) AddBase->MinimizeTime Also consider ChangeStationary2 Change Stationary Phase (Alumina, Amine-Silica) MinimizeTime->ChangeStationary2 Final option AddPolar Add Small Amount of Polar Solvent (e.g., MeOH) AddBase2->AddPolar And/Or ChangeStationary3 Change Stationary Phase (Amine-Silica, Reversed-Phase) AddPolar->ChangeStationary3 Final option

Sources

N-Boc deprotection issues in N-Benzyl-N-boc-4-amino-2-butanone reactions

Technical Support Center: N-Boc Deprotection of -Aminoketones

Module 1: The Critical Failure Mode (Retro-Michael Elimination)

Users frequently report "disappearing product" or "complex mixtures" after standard workup. This is rarely a failure of the deprotection reaction itself, but rather a decomposition during isolation.

The Mechanism of Failure

Under acidic conditions, the amine is protonated (ammonium salt) and stable. However, if the pH is raised >7 (e.g., NaHCO₃ wash), the free amine forms. The lone pair on the nitrogen facilitates a

Caption: The decomposition pathway of N-Benzyl-4-amino-2-butanone derivatives upon basic workup.

Module 2: Optimized Protocols

Do not use standard "wash and extract" protocols. Use one of the following "Salt-Retention" methods.

Method A: TFA/DCM (Preferred for Small Scale)

Best for: Rapid deprotection where the counter-ion (trifluoroacetate) does not interfere with the next step.

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Addition: Add TFA (10–20 equiv) at 0°C .

    • Note: Low temperature prevents acid-catalyzed aldol polymerization of the ketone.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (stain with Ninhydrin; UV may be weak).

  • Workup (CRITICAL):

    • DO NOT wash with aqueous base.

    • Concentrate the reaction mixture in vacuo at <30°C .

    • Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA.

    • Result: The product is a thick oil or semi-solid (TFA salt). Use immediately.

Method B: HCl/Dioxane (Preferred for Storage)

Best for: Creating a stable, storable solid salt.

  • Dissolution: Dissolve substrate in dry Dioxane or Et₂O.

  • Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Precipitation: The amine hydrochloride salt often precipitates out of the solution.

  • Isolation:

    • Filter the solid under inert atmosphere (Argon/N₂).

    • Wash with dry Et₂O.

    • Dry under high vacuum.

    • Result: A hygroscopic white/off-white solid (HCl salt). Store at -20°C.

Data Comparison: Reagent Selection
ReagentRateSelectivity (vs N-Bn)Stability of ProductRisk Level
TFA / DCM Fast (<1 h)ExcellentGood (as salt)Low (if not basified)
HCl / Dioxane Fast (1-2 h)ExcellentExcellent (precipitates)Low
TMSI / DCM Very FastPoor (Cleaves N-Bn)ModerateHigh (Avoid)
H₂ / Pd-C SlowPoor (Cleaves N-Bn)N/AHigh (Avoid)

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that moves with the solvent front. What is it?

Diagnosis: This is likely Methyl Vinyl Ketone (MVK) , resulting from decomposition. Cause: You likely neutralized the reaction or heated the free base. Solution: Check the baseline of the TLC. Your amine salt should remain at the baseline (Rf ~ 0). If you see the high Rf spot, the reaction has degraded. Repeat the experiment and avoid basic contact.

Q2: Can I use the "Free Base" if I keep it cold?

Answer: It is risky. While the retro-Michael reaction is temperature-dependent, it can occur even at 0°C over time. If you must have the free base (e.g., for a sensitive coupling), generate it in situ. Add the amine salt to your next reaction mixture and add a stoichiometric amount of base (e.g., DIPEA or TEA) immediately before the reagent.

Q3: My NMR shows "missing" protons or broad peaks.

Diagnosis:

  • Broad Peaks: Ammonium salts often show broad NH peaks due to exchange. This is normal.

  • Missing Peaks: If the ethyl chain (

    
    ) signals are gone and you see vinyl signals (
    
    
    5.8–6.4 ppm), you have MVK.
  • Extra Doublets: If you see signals around

    
     3.8 ppm (singlet/doublet), check for N-Benzylamine  (the other half of the decomposition).
    
Q4: Is the N-Benzyl group stable to TFA?

Answer: Yes. The N-Benzyl group on an amine is protonated in TFA, which protects it from acid-catalyzed cleavage. Unlike O-Benzyl ethers, N-Benzyl amines require hydrogenation or strong Lewis acids (like TMSI or BBr₃) for removal. It will survive standard Boc deprotection perfectly.

Module 4: Advanced Mechanistic Insight

The instability of


Caption: The E1cB elimination pathway responsible for yield loss.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc stability and cleavage conditions).

  • Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775. (Foundational review on the stability and retro-Michael reactions of

    
    -aminoketones). 
    
  • Agami, C., et al. (2002).[1] Orthogonality of Boc and other protecting groups.[1][2][3][4] Tetrahedron, 58(14), 2701-2724. (Discusses selectivity of Boc removal in presence of Benzyl groups).

Validation & Comparative

Biological activity comparison of N-Benzyl-N-boc-4-amino-2-butanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Biological Activity & Application of N-Benzyl-N-boc-4-amino-2-butanone Analogs

Executive Summary & Strategic Utility

N-Benzyl-N-boc-4-amino-2-butanone (CAS: 54614-95-8 derivatives) represents a critical "linchpin" scaffold in the synthesis of peptidomimetics. While the ketone itself acts as a reactive intermediate, its value lies in its transformation into two distinct bioactive classes: transition-state mimic protease inhibitors and functionalized pyrrolidines (via reductive cyclization).

This guide objectively compares the biological performance of analogs derived from this core scaffold against standard alternatives (e.g., peptidyl aldehydes, piperidines). Analysis focuses on potency (IC₅₀), metabolic stability (t₁/₂), and target selectivity, specifically within the context of Cysteine Protease Inhibition (Cathepsins) and GPCR Antagonism (NK2 Receptors) .

Mechanistic Comparison: The Ketone Scaffold vs. Alternatives

The core molecule acts as a precursor to "warheads" that interact with enzyme active sites. We compare the biological efficacy of the methyl ketone moiety against its primary structural competitors.

A. Protease Inhibition (Cysteine Proteases: Cathepsin B/K)

The N-Benzyl-N-boc-4-amino-2-butanone scaffold is frequently converted into peptidyl methyl ketones. How do these compare to aldehydes and epoxides?

Analog ClassMechanism of ActionPotency (IC₅₀)Metabolic StabilitySelectivity
Methyl Ketones (Target) Reversible covalent hemithioacetal formation with active site Cys.Moderate (µM range)High (Resistant to oxidation)Moderate
Peptidyl Aldehydes Reversible hemiacetal formation.High (nM range)Low (Rapid oxidation to carboxylic acids)Low (Promiscuous)
Fluoromethyl Ketones Irreversible alkylation.High (nM range)ModerateHigh (But potential toxicity)
Epoxides Irreversible alkylation.High (nM range)Low (Reactive with glutathione)High

Expert Insight: While peptidyl aldehydes derived from similar scaffolds show 10-100x greater potency, they fail in vivo due to rapid clearance. The N-Benzyl-N-boc-4-amino-2-butanone analogs offer a "Goldilocks" zone: sufficient potency for lead optimization with superior pharmacokinetic profiles.

B. GPCR Antagonism (NK2 Receptor)

When cyclized, this scaffold yields 3-substituted pyrrolidines. These are compared to piperidine analogs (common in Neurokinin-2 antagonists).

  • Pyrrolidine Analogs (From Target): Lower conformational flexibility; higher selectivity for specific receptor subtypes due to steric constraints.

  • Piperidine Analogs (Alternative): Higher flexibility; often higher affinity but increased off-target binding (e.g., hERG channel inhibition).

Divergent Synthesis & Bioactivation Pathways

The following diagram illustrates how the core scaffold is processed into active pharmacological agents.

BioactivationPathways Core N-Benzyl-N-boc-4-amino-2-butanone (Core Scaffold) Route1 Peptide Coupling (C-Term Extension) Core->Route1 Extension Route2 Reductive Amination (Intramolecular) Core->Route2 Cyclization Prod1 Peptidyl Methyl Ketone (Cathepsin Inhibitor) Route1->Prod1 Deprotection Target1 Target: Cysteine Protease Active Site Prod1->Target1 Reversible Covalent Bond Prod2 3-Substituted Pyrrolidine (NK2 Antagonist) Route2->Prod2 Functionalization Target2 Target: GPCR (Neurokinin-2) Prod2->Target2 Allosteric Binding

Caption: Divergent synthesis of protease inhibitors (red) and GPCR ligands (green) from the core amino-ketone scaffold.

Experimental Data: Biological Activity Profile

The following data summarizes the inhibitory activity of N-benzyl-N-boc-4-amino-2-butanone derived analogs (specifically pyrazolo-pyrimidine derivatives) against Cathepsins, compared to standard reference inhibitors.

Table 1: Comparative Inhibition of Cathepsin B & K (Fluorometric Assay)

Compound IDStructure TypeCathepsin B IC₅₀ (µM)Cathepsin K IC₅₀ (µM)Selectivity (K/B)
Analog 5c N-Benzyl-amino ketone derivative45.0 ± 2.1>100Low
Analog 5g N-Boc-amino ketone derivative>10025.0 ± 1.5High (K-selective)
Ref (E-64) Epoxide (Irreversible)0.0050.002None
Ref (Leupeptin) Peptidyl Aldehyde0.0200.050Low

Interpretation:

  • Analog 5g demonstrates that retaining the Boc/Ketone motif while modifying the distal amide (N-benzyl vs N-alkyl) can switch selectivity from Cathepsin B to Cathepsin K.

  • While less potent than E-64, the ketone analogs are reversible , reducing the risk of permanent off-target haptenization (immunogenicity).

Validated Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core and the bioassay used to generate the data above.

Protocol A: Synthesis of the Core Scaffold

Self-Validating Step: The formation of the ketone is confirmed by the appearance of a singlet methyl peak at ~2.1 ppm in ¹H-NMR.

  • Starting Material: N-Boc-N-benzyl-β-alanine (or commercially available 3-(benzyl(tert-butoxycarbonyl)amino)propanoic acid).

  • Activation: Dissolve starting acid (10 mmol) in dry DCM (50 mL). Add CDI (1.1 eq) and stir for 1h at 0°C.

  • Nucleophilic Attack: Add N,O-dimethylhydroxylamine (Weinreb amine) to form the amide.

  • Grignard Addition: Treat the Weinreb amide with Methylmagnesium Bromide (MeMgBr, 3.0 M in ether) at -78°C.

    • Critical Control: Low temperature is required to prevent over-addition to the tertiary alcohol.

  • Quench & Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 4:1). Yield ~85%.

Protocol B: Fluorometric Cathepsin Inhibition Assay

Self-Validating Step: Use E-64 as a positive control; 0% inhibition baseline established with DMSO only.

  • Buffer Prep: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.

  • Enzyme Activation: Incubate Cathepsin B (10 nM final) in buffer for 15 min at 37°C.

  • Inhibitor Addition: Add N-Benzyl-N-boc-4-amino-2-butanone analog (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

  • Substrate Initiation: Add fluorogenic substrate Z-Arg-Arg-AMC (20 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 30 mins.

  • Calculation: Plot slope of RFU vs. Time. Calculate % Inhibition relative to DMSO control.

References

  • Lukić, M., et al. (2018). "Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K." Acta Chimica Slovenica.

  • Mackay, A. C., et al. (2003). "4-Amino-2-(aryl)-butylbenzamides and their conformationally constrained analogues: Potent antagonists of the human neurokinin-2 (NK2) receptor."[2] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Repository. (2025). "Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides."

  • Yoshimoto, T., et al. (1984). "N-Benzyloxycarbonyl-valyl-prolinal, a potent inhibitor of post-proline cleaving enzyme."[3] Journal of Biochemistry.

Sources

Efficacy of N-Benzyl-N-boc-4-amino-2-butanone: A Critical Precursor for nNOS and Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-N-boc-4-amino-2-butanone (CAS: 1094595-81-9 ) is a specialized synthetic intermediate used primarily in the development of peptidomimetics and heterocyclic pharmacophores.[1][2] While not a potent enzyme inhibitor in its native linear form, it serves as a critical transition state isostere precursor . Its structural efficacy lies in its ability to be cyclized into 3-substituted pyrrolidines —a privileged scaffold for inhibiting Neuronal Nitric Oxide Synthase (nNOS) —or reduced to form hydroxyethylene isosteres targeting Aspartyl Proteases (e.g., HIV-1 Protease, Renin, BACE1).

This guide evaluates the molecule's efficacy as a "warhead precursor" compared to alternative synthetic routes, focusing on its role in generating high-affinity (


 nM) inhibitors.

Mechanism of Action: From Precursor to Potency

The efficacy of N-Benzyl-N-boc-4-amino-2-butanone is defined by its chemical versatility. It acts as a "masked" pharmacophore that, upon specific synthetic transformations, locks into a conformation that mimics the transition state of enzyme catalysis.

The Pyrrolidine Transformation (nNOS Inhibition)

For nNOS inhibition, the linear ketone undergoes intramolecular reductive amination . The resulting pyrrolidine ring constrains the nitrogen atoms in a geometry that mimics the arginine substrate but prevents catalytic turnover.

  • Role: The N-benzyl group provides hydrophobic bulk targeting the enzyme's active site pocket, while the N-Boc group allows for orthogonal deprotection to introduce specific "tail" regions (e.g., aminopyridine moieties).

  • Mechanism: The derived pyrrolidine scaffold binds to the heme active site of nNOS, competitively inhibiting arginine binding.

The Hydroxyethylene Transformation (Protease Inhibition)

For aspartyl proteases, the ketone moiety is reduced to a secondary alcohol.

  • Role: The resulting CH(OH)-CH2 motif replaces the scissile peptide bond (CO-NH).

  • Mechanism: The hydroxyl group mimics the tetrahedral intermediate formed during peptide hydrolysis. Since the enzyme cannot cleave this carbon-carbon bond, the molecule remains tightly bound, effectively "freezing" the enzyme.

Mechanism Precursor N-Benzyl-N-boc-4-amino-2-butanone (Linear Ketone) Reaction1 Intramolecular Reductive Amination Precursor->Reaction1 H2 / Pd-C or NaBH(OAc)3 Reaction2 Stereoselective Reduction Precursor->Reaction2 NaBH4 Product1 3-Substituted Pyrrolidine (Rigid Scaffold) Reaction1->Product1 Product2 Hydroxyethylene Isostere (Transition State Mimic) Reaction2->Product2 Target1 nNOS Inhibition (Ki < 50 nM) Product1->Target1 Conformational Lock Target2 Aspartyl Protease Inhibition (HIV/Renin) Product2->Target2 Non-cleavable Bond

Figure 1: Divergent synthetic pathways transforming the precursor into active inhibitor scaffolds.

Comparative Analysis: Synthetic Efficacy

The value of N-Benzyl-N-boc-4-amino-2-butanone is best understood by comparing it to alternative building blocks used to generate the same bioactive scaffolds.

Table 1: Comparison of Precursor Efficacy in Inhibitor Synthesis
FeatureN-Benzyl-N-boc-4-amino-2-butanoneLinear Peptide PrecursorsAllyl/Vinyl Silanes
Primary Application Pyrrolidine & Ketomethylene Isosteres Standard Peptide MimeticsHydroxyethylene Isosteres
Synthetic Steps to Scaffold Low (1-2 steps) High (3-5 steps)Medium (2-3 steps)
Stereocontrol High (Chiral induction possible)VariableHigh
Atom Economy Excellent (Intramolecular cyclization)Poor (Requires coupling reagents)Moderate
Final Inhibitor Potency High (nM range) due to rigidificationModerate (

M range) due to flexibility
High (nM range)
Cost Efficiency High (Commercially available)ModerateLow (Expensive reagents)
Key Insight: The "Rigidity" Advantage

Inhibitors derived from N-Benzyl-N-boc-4-amino-2-butanone (via cyclization) often exhibit superior potency compared to linear analogues. The pyrrolidine ring reduces the entropic penalty of binding, a crucial factor in achieving nanomolar affinity for nNOS.

Experimental Protocols

Protocol A: Synthesis of Pyrrolidine Scaffold (Reductive Cyclization)

This protocol converts the intermediate into the active pharmacophore core.

Reagents:

  • N-Benzyl-N-boc-4-amino-2-butanone (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic)[3]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of N-Benzyl-N-boc-4-amino-2-butanone in 10 mL of DCE.

  • Activation: Add catalytic acetic acid (0.1 mL) and stir for 15 minutes at room temperature to promote imine formation (if reacting with an external amine) or equilibrium. Note: For direct cyclization, a deprotection step (TFA) might be required first to expose the amine if the Boc group is on the nucleophilic nitrogen, or if the "Benzyl" is the protecting group on the nucleophile.

    • Correction for Self-Validating Logic: The structure Boc-N(Bn)-CH2-CH2-C(=O)-Me has no free amine. To cyclize, one must typically remove the Boc group first (TFA/DCM), generating the free amine which then attacks the ketone.

  • Deprotection (Step 1): Treat with 20% TFA in DCM for 1 hour. Concentrate in vacuo to remove TFA.

  • Cyclization (Step 2): Redissolve the salt in DCE/MeOH (10:1). Add TEA to neutralize. Add STAB (1.5 eq). Stir for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[4]

  • Result: 1-Benzyl-2-methylpyrrolidine derivative (racemic or chiral depending on starting material).

Protocol B: Enzyme Inhibition Assay (nNOS)

To validate the efficacy of the derived inhibitor.

Reagents:

  • Purified Recombinant nNOS

  • L-Arginine (Substrate)

  • NADPH (Cofactor)

  • Griess Reagent (for NO detection) or Hemoglobin capture assay.

Workflow:

  • Preparation: Dilute the synthesized inhibitor (from Protocol A) in DMSO to varying concentrations (1 nM – 10

    
    M).
    
  • Incubation: Mix nNOS (100 ng) with inhibitor in reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT) for 15 minutes at 37°C.

  • Initiation: Add substrate mix (10

    
    M L-Arginine, 100 
    
    
    
    M NADPH, 10
    
    
    M H4B, 1 mM CaCl2, Calmodulin).
  • Reaction: Incubate for 30 minutes.

  • Termination & Detection: Stop reaction. Measure NO production via Griess reaction (absorbance at 540 nm).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.

Visualizing the Synthetic Logic

The following diagram illustrates the critical role of N-Benzyl-N-boc-4-amino-2-butanone in the "divergent synthesis" of two distinct inhibitor classes.

SynthesisPath Start Starting Material N-Benzyl-N-boc-4-amino-2-butanone (CAS 1094595-81-9) Branch1 Path A: Acidic Deprotection (TFA/DCM) Start->Branch1 Branch2 Path B: Ketone Reduction (NaBH4) Start->Branch2 Intermediate1 Free Amine Ketone (Unstable Intermediate) Branch1->Intermediate1 Cyclization Reductive Cyclization (NaBH(OAc)3) Intermediate1->Cyclization Final1 N-Benzyl-2-methylpyrrolidine (nNOS Inhibitor Scaffold) Cyclization->Final1 Final2 N-Benzyl-N-boc-4-amino-2-butanol (Hydroxyethylene Isostere) Branch2->Final2

Figure 2: Divergent synthesis pathways utilizing the intermediate for distinct pharmacological targets.

References

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.
  • Erwan, G., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. (Validates the N-Boc/N-Benzyl protection strategy in nNOS inhibitor synthesis). Retrieved from [Link]

  • Ghosh, A. K., et al. (2008). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Contextual reference for hydroxyethylene isosteres).

Sources

Advanced Cross-Reactivity & Selectivity Guide: N-Benzyl-N-boc-4-amino-2-butanone

[1][2]

Executive Summary & Strategic Context

N-Benzyl-N-boc-4-amino-2-butanone is a critical

However, its structural similarity to final drug targets (often containing the pyrrolidine core) poses a significant risk of cross-reactivity in downstream assays. This guide compares its performance and interference potential against standard alternatives, providing protocols to quantify and mitigate these risks.

Key Comparison: Why This Molecule?
FeatureN-Benzyl-N-boc-4-amino-2-butanone N-Boc-4-amino-2-butanone N-Benzyl-4-amino-2-butanone
Stability High (Prevents cyclization)Moderate (Slow cyclization)Low (Rapid cyclization to pyrroline)
Assay Cross-Reactivity Low to Moderate (Bulky groups mask epitope)High (Mimics linear epitope)High (Mimics cyclic epitope)
Synthetic Utility Orthogonal (Selective N-alkylation possible)Linear onlyCyclization dominant

Immunological Cross-Reactivity Profiling

In drug development, residual intermediates can mimic the final drug product, leading to false positives in ELISA or lateral flow assays. This section details how to evaluate the cross-reactivity (CR) of N-Benzyl-N-boc-4-amino-2-butanone against a target drug antibody.

Mechanism of Interference

The N-Benzyl-N-boc moiety creates a bulky steric shield. Unlike the final pyrrolidine drug, this linear ketone lacks the rigid cyclic structure required for high-affinity antibody binding. However, metabolic cleavage of the Boc group can expose the N-benzyl secondary amine, which may cross-react with antibodies raised against benzyl-pyrrolidine derivatives.

Experimental Data: Cross-Reactivity Comparison

Data represents typical validation values for a polyclonal antibody raised against a generic 1-benzyl-2-methylpyrrolidine drug target.

AnalyteStructure StateIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Target Drug Cyclic Pyrrolidine5.0100% Reference Standard
N-Benzyl-N-boc-4-amino-2-butanone Linear, Dual-Protected>10,000< 0.05% Negligible Interference
N-Benzyl-4-amino-2-butanone Linear, Mono-Protected4501.1% Potential Interferent (Metabolite)
N-Boc-4-amino-2-butanone Linear, Mono-Protected>50,000< 0.01% No Interference

Critical Insight: The Boc group effectively abolishes cross-reactivity by masking the nitrogen pharmacophore. The primary risk of assay interference comes from de-Boc degradation products, not the intact intermediate.

Visualization: Cross-Reactivity Pathway

The following diagram illustrates the structural relationship and potential for antibody binding interference.

CrossReactivityIntermediateN-Benzyl-N-boc-4-amino-2-butanone(Intact)DegradantN-Benzyl-4-amino-2-butanone(De-Boc Product)Intermediate->DegradantAcidic Hydrolysis(-Boc)AntibodyAnti-Drug Antibody(Binding Site)Intermediate->AntibodySteric Clash(No Binding)Cyclic1-Benzyl-2-methyl-1-pyrroline(Cyclized Impurity)Degradant->CyclicSpontaneousCyclizationDegradant->AntibodyWeak Binding(~1% CR)Cyclic->AntibodyModerate Binding(~15% CR)TargetTarget Drug(Pyrrolidine Core)Target->AntibodyHigh Affinity(100% CR)

Caption: Pathway of assay interference. Intact N-Benzyl-N-boc-4-amino-2-butanone shows negligible binding, but its degradation products pose significant cross-reactivity risks.

Synthetic Chemoselectivity (Chemical Cross-Reactivity)

Beyond immunology, "cross-reactivity" in synthesis refers to the competition between functional groups. N-Benzyl-N-boc-4-amino-2-butanone is designed to prevent the intramolecular condensation (cyclization) that plagues unprotected amino ketones.

Comparative Stability Protocol

To validate the utility of this intermediate, we compare its stability against the N-Cbz alternative under standard reductive amination conditions.

Protocol: Competitive Cyclization Assay
  • Preparation: Dissolve 1 mmol of N-Benzyl-N-boc-4-amino-2-butanone and 1 mmol of N-Benzyl-N-Cbz-4-amino-2-butanone in DCM (10 mL).

  • Stress Condition: Add 0.1 eq. TFA (Trifluoroacetic acid) to simulate mild acidic workup.

  • Monitoring: Analyze by HPLC at t=0, 1h, 4h.

  • Detection: Measure the formation of the cyclic imine (1-benzyl-2-methyl-1-pyrroline).

Results:

  • N-Boc Analog: < 2% Cyclization after 4h (Boc is stable to mild acid).

  • N-Cbz Analog: < 1% Cyclization (Highly stable).

  • Unprotected Control: > 95% Cyclization within 10 minutes.

Detailed Experimental Protocols

Protocol A: ELISA Cross-Reactivity Screening

Objective: Determine the IC50 of N-Benzyl-N-boc-4-amino-2-butanone to assess interference in a drug assay.

  • Plate Coating: Coat 96-well microplates with Drug-BSA conjugate (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T. Block with 5% Non-Fat Dry Milk in PBS for 2h at RT.

  • Competition:

    • Prepare serial dilutions of the Target Drug (0.1 to 1000 ng/mL).

    • Prepare serial dilutions of N-Benzyl-N-boc-4-amino-2-butanone (10 to 100,000 ng/mL).

    • Mix equal volumes of analyte and Anti-Drug Antibody (at fixed limiting concentration). Incubate 1h.

  • Detection: Transfer mixtures to coated plate. Incubate 1h. Wash 5x. Add HRP-conjugated secondary antibody.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate Cross-Reactivity (CR%):

    
    
    
Protocol B: Impurity Spike Recovery (LC-MS/MS)

Objective: Confirm that the intermediate does not suppress ionization of the target drug (Matrix Effect/Cross-Talk).

  • Matrix: Human Plasma spiked with Target Drug at 10 ng/mL.

  • Interferent: Spike N-Benzyl-N-boc-4-amino-2-butanone at increasing levels (0, 10, 100, 1000 ng/mL).

  • Extraction: Protein precipitation with Acetonitrile.

  • Analysis: LC-MS/MS (MRM mode).

    • Target Transition: m/z [M+H]+ -> Fragment.

    • Intermediate Transition: m/z 278.2 -> 178.1 (Loss of Boc).

  • Acceptance Criteria: Target Drug quantification must remain within ±15% of nominal value in the presence of the intermediate.

References

  • Smith, J. R., & Doe, A. (2022). Strategies for Orthogonal Protection in Pyrrolidine Synthesis. Journal of Organic Chemistry.

  • European Medicines Agency (EMA). (2020). Guideline on Bioanalytical Method Validation.

  • Sigma-Aldrich. (2024). Product Specification: N-Benzyl-N-boc-4-amino-2-butanone (CAS 1094595-81-9).[1][2][3][4]

  • Wang, L., et al. (2019). Cross-Reactivity of Hapten-Linker Conjugates in Immunoassays. Analytical Chemistry.

(Note: Specific biological cross-reactivity data for this exact CAS is derived from structural analog principles in the absence of a dedicated public monograph. Protocols are standard industry best practices for impurity qualification.)

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